molecular formula C8H7NO2 B1355201 2-methylfuro[3,2-c]pyridin-4(5H)-one CAS No. 26956-44-5

2-methylfuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B1355201
CAS No.: 26956-44-5
M. Wt: 149.15 g/mol
InChI Key: ANNXCHJYJMHXPT-UHFFFAOYSA-N
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Description

2-Methylfuro[3,2-c]pyridin-4(5H)-one is a fused heterocyclic compound featuring a furan ring annulated to a pyridinone moiety, with a methyl substituent at the 2-position. Its molecular formula is C₈H₇NO₂, and it has a molecular weight of 149.15 g/mol (CAS: 26956-44-5) . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for developing antimicrobial agents and functionalized heterocycles .

Properties

IUPAC Name

2-methyl-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNXCHJYJMHXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acid Azides Derived from Substituted Propenoic Acids

One classical method involves the conversion of substituted propenoic acids to acid azides, which upon thermal cyclization yield the furo[3,2-c]pyridin-4(5H)-one core:

  • Starting from 3-(4,5-dimethyl-2-furyl)propenoic acid, the acid is converted to the corresponding acid azide.
  • Thermal cyclization of the acid azide at elevated temperatures (~240°C) in a high-boiling solvent such as Dowtherm leads to the formation of 2,3-dimethylfuro[3,2-c]pyridin-4-one derivatives.
  • This method can be adapted to introduce a methyl group at the 2-position, yielding this compound by appropriate choice of starting materials.

Michael Addition and Cyclization from 2-Amino-4,5-dihydro-3-furancarbonitriles

  • Reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium ethoxide produces Michael adducts.
  • Subsequent base-induced cyclization and dehydration steps yield dihydrofuro[2,3-b]pyridines, which can be further oxidized or modified to the furo[3,2-c]pyridin-4(5H)-one scaffold.
  • This approach allows for functional group variation and substitution pattern control.

Pd-Catalyzed Coupling and Cyclization

  • A modern approach involves palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) of halogenated nicotinates with alkynes, followed by intramolecular cyclization to form the furopyridine ring system.
  • For example, 5-iodo-6-hydroxynicotinate can be coupled with trimethylsilylacetylene, and subsequent cyclization of the alkynyl-pyridone intermediate yields the furopyridine core.
  • This method offers high yields and functional group tolerance.

Alkylation and Functional Group Transformations

  • Starting from the pyridone intermediate, chlorination with phosphorus oxychloride followed by reduction or substitution reactions can introduce methyl groups at desired positions.
  • For instance, chlorination of 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one followed by reduction with zinc and acetic acid yields methyl-substituted derivatives.
  • Phosphorus pentasulfide treatment can convert the pyridone to thione derivatives, which can be methylated to yield methylthio analogs.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acid to acid azide conversion NaN3, suitable solvent 70-85 Precursor preparation
2 Thermal cyclization Heat at 240°C in Dowtherm 60-75 Cyclization to furo[3,2-c]pyridinone
3 Chlorination POCl3, reflux 80-90 Pyridone chlorination
4 Reduction Zn/AcOH 70-85 Conversion to methylated derivatives
5 Pd-catalyzed coupling and cyclization Pd catalyst, base, alkyne, MeOH or EtOH 85-91 Modern synthetic route

*Yields are approximate and depend on substrate purity and reaction scale.

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the methyl substitution and ring fusion. Characteristic chemical shifts for the methyl group at the 2-position and the pyridinone carbonyl are diagnostic.
  • IR Spectroscopy: The carbonyl stretch of the pyridinone ring appears typically around 1650 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 149 consistent with C8H7NO2.
  • X-ray Crystallography: Confirms the fused bicyclic structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2-Methylfuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines from nitro compounds.

Scientific Research Applications

Medicinal Chemistry

2-Methylfuro[3,2-c]pyridin-4(5H)-one has shown promise in medicinal chemistry, particularly in drug development. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for treating infections.
  • Anticancer Compounds : The compound's ability to interact with various biological targets suggests potential applications in cancer therapy. Research has highlighted its effectiveness against certain cancer cell lines, indicating its role as a scaffold for developing anticancer drugs.
  • Bromodomain Inhibitors : Derivatives of this compound have been explored as inhibitors targeting Bromodomain and Extra-Terminal motif proteins, which are implicated in cancer progression .

Materials Science

In materials science, this compound serves as a valuable building block for synthesizing various functional materials. Its unique chemical structure allows for:

  • Polymer Development : The compound can be utilized to create polymeric materials with enhanced properties. Its reactivity enables the formation of cross-linked networks that can be used in coatings and adhesives.
  • Organic Electronics : Research has indicated that derivatives of this compound may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties.

Agrochemicals

The potential applications of this compound extend to agrochemicals as well. Its derivatives are being explored for:

  • Pesticide Development : The compound's biological activity suggests it could be developed into new agrochemicals for crop protection against pests and diseases. Preliminary studies have shown effectiveness against specific agricultural pathogens.
  • Herbicides : Research is ongoing to evaluate the herbicidal properties of certain derivatives, aiming to develop environmentally friendly herbicides with reduced toxicity profiles compared to conventional options.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity : A study demonstrated that specific derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research conducted on various derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use.
  • Agrochemical Development : Field trials revealed that formulations containing this compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 2-methylfuro[3,2-c]pyridin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of specific biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The compound is compared with structurally related derivatives, focusing on substituents, heteroatoms, and ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heteroatom(s) Key Features
2-Methylfuro[3,2-c]pyridin-4(5H)-one C₈H₇NO₂ 149.15 Methyl (C-2) O (furan) Parent methylated analog
Furo[3,2-c]pyridin-4(5H)-one C₇H₅NO₂ 135.12 None O (furan) Unsubstituted parent compound
2-Methylthieno[3,2-c]pyridin-4(5H)-one C₈H₇NOS 165.21 Methyl (C-2) S (thiophene) Thiophene replaces furan
5-Benzyl-2-methylfuro[3,2-c]pyridin-4(5H)-one C₁₅H₁₃NO₂ 239.27 Methyl (C-2), Benzyl (N-5) O (furan) Enhanced lipophilicity
2-Bromothieno[3,2-c]pyridin-4(5H)-one C₇H₄BrNOS 232.08 Bromo (C-2) S (thiophene) Electrophilic reactivity

Key Differences and Implications

Thiol derivatives (e.g., furo[3,2-c]pyridin-4-thiol) exhibit distinct reactivity, enabling thioether formation or disulfide linkages .

Bromo Group: Introduces a heavy atom, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Benzyl Group: At N-5 (as in 5-benzyl-2-methylfuro[3,2-c]pyridin-4(5H)-one), this substitution may modulate pharmacokinetic properties, such as metabolic stability .

Synthetic Accessibility: The parent furo[3,2-c]pyridin-4(5H)-one is synthesized via Perkin reaction followed by cyclization , while methylated derivatives require additional alkylation steps . Thieno analogs often involve sulfur incorporation during cyclization or post-functionalization .

Reactivity and Functionalization

  • Methylation : this compound can be converted to 4-methylsulfanyl derivatives using phosphorus pentasulfide, demonstrating its utility in generating sulfur-containing analogs .
  • Bromination: Bromo-substituted analogs (e.g., 2-bromothieno[3,2-c]pyridin-4(5H)-one) serve as intermediates for further functionalization via palladium-catalyzed cross-couplings .

Biological Activity

2-Methylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that combines furan and pyridine rings, which contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused ring system that enhances its reactivity and interaction with biological targets. The methyl group at the second position of the furan ring is crucial for its unique chemical properties.

PropertyDescription
Molecular FormulaC10_{10}H9_{9}N1_{1}O1_{1}
Molecular Weight173.19 g/mol
Melting Point120-125 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, particularly JAK1/TYK2, which are involved in inflammatory and autoimmune diseases. This inhibition can lead to therapeutic effects in conditions such as rheumatoid arthritis and psoriasis.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways that are critical for cell proliferation and survival. This property makes it a candidate for cancer therapy .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. It has been assessed for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival. The structural features of the compound enhance its ability to penetrate cell membranes and interact with intracellular targets.

Study on Kinase Inhibition

In a recent study, derivatives of this compound were synthesized and screened for their kinase inhibitory activity. The results indicated selective inhibition of JAK1/TYK2 kinases with IC50 values in the low micromolar range. These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs.

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights its potential as a novel antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-methylfuro[3,2-c]pyridin-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of azides derived from 3-(furan-2-yl)propenoic acid, prepared under Perkin reaction conditions. For example, 2-methyl derivatives are generated by reacting this compound with methyl iodide, yielding N-methylated products. Phosphorus pentasulfide (P₄S₁₀) can also substitute the carbonyl oxygen with sulfur to produce thione derivatives .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm substitution patterns and regioselectivity. For example, coupling constants and chemical shifts distinguish between isomers in photocycloaddition products .
  • X-ray Crystallography : Single-crystal studies resolve coordination geometries in metal complexes (e.g., Cu²⁺ complexes with distorted square-bipyramidal structures) and π-π stacking interactions between furopyridine rings .

Q. What are the standard protocols for initial biological evaluation of this compound?

  • Methodological Answer : Antimicrobial activity is assessed via agar diffusion or broth microdilution against bacterial strains (e.g., Xanthomonas sp., Erwinia amylovora) and fungi (e.g., Fusarium graminearum). Minimum inhibitory concentrations (MICs) are determined, with moderate activity reported for derivatives bearing trifluoromethyl groups .

Advanced Research Questions

Retrosynthesis Analysis

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Feasible Synthetic Routes

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